4-(Methoxycarbonyl)pyridine 1-oxide
Overview
Description
Effects of Additives on Photo-methoxylation
The study of the photo-methoxylation of methyl 2-pyridinecarboxylate revealed that the process is accelerated by 4-substituted pyridines, including 4-(Methoxycarbonyl)pyridine 1-oxide. The mechanism proposed involves an excited complex formed from the excited state of the reactant and the ground state of the 4-substituted pyridine .
Electrochemical Behaviour in Protic Medium
An electrochemical study on a derivative of 4-(Methoxycarbonyl)pyridine 1-oxide showed that the reduction in acidic medium leads to a cyclization reaction, while in basic medium, it results in the formation of a cyclic hydroxamic acid. The study also explored the anodic oxidation of the compound, which forms pyridine or pyridinium derivatives .
Acid Hydrolysis Pathways
Kinetic analysis of the hydrolysis of methoxy groups in a related azo compound indicated that the 4-methoxy group hydrolyzes rapidly in sulfuric acid, while the 3-methoxy group reacts more slowly. This study provides insight into the reactivity of methoxy substituents in pyridine derivatives .
UV-Spectra and Conjugation Effects
The UV-spectra of 4-substituted pyridine N-oxides, including 4-methoxy pyridine N-oxide, were studied and compared with computational results. The study found that conjugation with the substituent significantly influences the spectral transitions, which is relevant for understanding the electronic structure of 4-(Methoxycarbonyl)pyridine 1-oxide .
Equilibrium Studies of Charge-Transfer Complexes
Spectrophotometric studies of 4-substituted pyridine 1-oxide-iodine complexes provided equilibrium constants and thermodynamic parameters. These findings are important for understanding the interactions and stability of 4-(Methoxycarbonyl)pyridine 1-oxide in the presence of iodine .
Deoxydative Substitution by Thiols
Reactions of substituted pyridine 1-oxides with thiols were investigated, showing that substitutions occur predominantly at the α- and β-ring carbons. This study is relevant for the chemical reactivity and potential modifications of 4-(Methoxycarbonyl)pyridine 1-oxide .
Thermochemical Study of Isomeric Forms
The thermal properties of isomeric forms of a styryl-substituted pyridine N-oxide were examined. The study's findings on the thermal decomposition process are pertinent to the stability and reactivity of 4-(Methoxycarbonyl)pyridine 1-oxide under various conditions .
Electrophilic Substitution Mechanism
Kinetic evidence from the nitration of pyridine 1-oxides suggests that the reaction occurs on the free-base species. This study provides a deeper understanding of the electrophilic substitution mechanisms that could apply to 4-(Methoxycarbonyl)pyridine 1-oxide .
Scientific Research Applications
Charge-Transfer Complexes
4-Substituted pyridine 1-oxides, including 4-(Methoxycarbonyl)pyridine 1-oxide, have been studied in charge-transfer complexes with iodine. These molecular complexes exhibit distinct equilibrium constants and thermodynamic properties, making them significant in understanding molecular interactions and charge transfer phenomena (Gardner & Ragsdale, 1968).
Electrocatalysis
Pyridine-functionalized graphene, which can incorporate 4-(Methoxycarbonyl)pyridine 1-oxide, forms a metal-organic framework with enhanced catalytic activity for oxygen reduction reactions. This is particularly relevant in the development of efficient, platinum-free cathodes for fuel cells (Jahan, Bao, & Loh, 2012).
UV-Spectra and Conjugation Effects
The UV-spectra of 4-substituted pyridine N-oxides, including 4-(Methoxycarbonyl)pyridine 1-oxide, have been analyzed to understand the influence of conjugation on their electronic transitions. This research aids in the prediction and control of photophysical properties in chemical compounds (Chmurzyński & Liwo, 1990).
Nonlinear Optical Materials
Research into the nonlinear optical properties of pyridine 1-oxides, including derivatives like 4-(Methoxycarbonyl)pyridine 1-oxide, shows potential for developing materials with enhanced efficiency for nonlinear optical applications. This research is crucial for advancing optical technologies (Zyss, Chemla, & Nicoud, 1981).
Electrocatalytic Water Oxidation
Cobalt complexes with pyridine ligands, potentially including 4-(Methoxycarbonyl)pyridine 1-oxide, have been synthesized and examined as catalysts for water oxidation. These complexes are significant in the development of efficient and sustainable methods for water splitting (Xu et al., 2017).
properties
IUPAC Name |
methyl 1-oxidopyridin-1-ium-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(9)6-2-4-8(10)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGNXRNOZMUURC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284844 | |
Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)pyridine 1-oxide | |
CAS RN |
3783-38-8 | |
Record name | 3783-38-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-oxo-1lambda~5~-pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3783-38-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.